

# ATSM as a Potential Therapeutic for Amyotrophic Lateral Sclerosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ATSM     |           |
| Cat. No.:            | B1609474 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and eventual fatality. The pathological mechanisms are complex and involve oxidative stress, mitochondrial dysfunction, and protein aggregation. One therapeutic avenue of investigation is the use of Cu(II)(atsm), or ATSM, a small molecule capable of crossing the blood-brain barrier and delivering copper to cells. This document provides a comprehensive technical overview of the preclinical and clinical research on ATSM as a potential therapeutic agent for ALS, including its proposed mechanisms of action, summaries of key experimental data, and detailed experimental protocols.

#### Introduction: The Rationale for ATSM in ALS

The interest in **ATSM** as a potential treatment for ALS stems from its ability to act as a copper chaperone. Copper is an essential cofactor for the antioxidant enzyme copper-zinc superoxide dismutase (SOD1). Mutations in the SOD1 gene are a known cause of familial ALS, and the misfolding and aggregation of the SOD1 protein are implicated in the disease process. The hypothesis is that by delivering copper to the central nervous system, **ATSM** can facilitate the proper metallation and conformational stabilization of SOD1, thereby reducing its propensity to



aggregate and exert toxic effects.[1] Beyond its role in SOD1 stabilization, preclinical evidence suggests that **ATSM** may have broader therapeutic effects, including the modulation of mitochondrial function and the reduction of oxidative stress, which are pathological hallmarks of both familial and sporadic ALS.[2][3]

#### **Preclinical Evidence in Animal Models**

The most compelling preclinical evidence for **ATSM**'s efficacy comes from studies in transgenic mouse models of ALS that express mutant human SOD1 (e.g., SOD1G93A).[2][4] These studies have been independently validated and have demonstrated a range of positive therapeutic outcomes.[1][5]

#### **Key Preclinical Findings:**

- Improved Motor Function and Delayed Disease Onset: Treatment with ATSM has been shown to preserve motor function and delay the onset of disease symptoms in SOD1 mouse models.[2]
- Extended Lifespan: A significant increase in the survival of treated animals has been consistently reported.[2][6] In some studies, the lifespan of treated mice was extended from a few weeks to nearly two years.[7]
- Neuroprotection: Histological analysis has revealed a preservation of motor neurons in the spinal cord of ATSM-treated mice.[2][3]
- Reduction of Pathological Markers: Treatment has been associated with decreased markers
  of oxidative stress, astrogliosis, and microgliosis in the central nervous system.[2]
- Dose-Dependent Efficacy: The therapeutic effects of ATSM have been shown to be dose-proportional.

# Table 1: Summary of Key Preclinical Studies of ATSM in SOD1 Mouse Models



| Study Reference       | Animal Model | Dosing Regimen      | Key Quantitative<br>Outcomes                                                                                            |
|-----------------------|--------------|---------------------|-------------------------------------------------------------------------------------------------------------------------|
| Williams et al.       | SOD1G93A     | Topical application | Extended lifespan by<br>up to 500 days<br>compared to<br>untreated controls.[6]                                         |
| Roberts et al.        | SOD1G93A     | Oral administration | Delayed disease<br>onset and improved<br>motor performance.                                                             |
| ALS TDI Validation[5] | SOD1G93A     | Not specified       | Independently confirmed a 6-day delay in disease onset and a 6-day increase in median age at death in treated mice. [5] |
| Hilton et al.[8]      | SOD1G93A     | Not specified       | Reduced astrocyte reactivity and preserved motor neuron numbers.[8]                                                     |

# **Proposed Mechanisms of Action**

The therapeutic effects of **ATSM** in ALS are thought to be multifactorial, involving both SOD1-dependent and independent pathways.

- SOD1 Stabilization: As a copper chaperone, **ATSM** can deliver copper to nascent SOD1, promoting its correct folding and enzymatic function. This is particularly relevant for mutant forms of SOD1 that are prone to misfolding and aggregation.[1]
- Mitochondrial Modulation: Recent studies suggest that ATSM may alter the energy
  metabolism of astrocytes, which are crucial support cells for neurons.[3] In astrocytes
  derived from ALS patients, ATSM was found to reduce elevated mitochondrial respiration to



levels seen in healthy control cells.[8] This metabolic shift may enhance the production of lactate, which can then be used by motor neurons as an energy source.[3]

Antioxidant Activity: ATSM has been shown to have antioxidant properties, potentially
through the scavenging of peroxynitrite, a highly reactive and damaging free radical.[1][8]
This can help to mitigate the oxidative stress that is a key feature of ALS pathology.

# Diagram 1: Proposed Signaling Pathways of ATSM in ALS



Click to download full resolution via product page

Caption: Proposed mechanisms of **ATSM** action in ALS.

### **Clinical Trials**

The promising preclinical data for **ATSM** led to its evaluation in human clinical trials for ALS.

Phase 1 Trial (NCT02870634): A Phase 1 dose-escalation study was conducted to assess
the safety and tolerability of ATSM in patients with ALS.[7] The results, released in
December 2018, were encouraging and suggested that ATSM might slow the progression of
the disease in some individuals.[1]



• Phase 2/3 Trial (NCT04082832): Following the positive Phase 1 results, a Phase 2/3 multicenter, randomized, double-blind, placebo-controlled trial was initiated in Australia in 2019.[1] The study aimed to further evaluate the safety and efficacy of ATSM in a larger cohort of approximately 80 ALS patients over a six-month treatment period.[1][9] This trial was completed in late 2021; however, as of early 2025, the full results have not been formally published.[1] Unconfirmed reports have suggested that the trial did not meet its primary statistical endpoints.[10]

Table 2: Summary of Clinical Trials of ATSM in ALS

| Trial Identifier | Phase | Number of Participants | Study Design                                           | Key<br>Outcomes/Stat<br>us                                                          |
|------------------|-------|------------------------|--------------------------------------------------------|-------------------------------------------------------------------------------------|
| NCT02870634      | 1     | Not specified          | Dose-escalation,<br>safety, and<br>tolerability        | Completed. Showed promise in slowing disease progression in some patients.[1]       |
| NCT04082832      | 2/3   | 80                     | Randomized,<br>double-blind,<br>placebo-<br>controlled | Completed in late 2021.[1] Official results not yet published as of early 2025. [1] |

# **Experimental Protocols**

Detailed, step-by-step protocols for the synthesis of **ATSM** and its use in specific experiments are typically found in peer-reviewed publications and patents. Below are generalized methodologies for key experiments cited in the research.

# Synthesis of Cu(II)(atsm)

The synthesis of **ATSM** involves a two-step process:



- Ligand Synthesis: The ligand, diacetyl-bis(N(4)-methylthiosemicarbazone) (H2**atsm**), is synthesized through the condensation of diacetyl and N(4)-methylthiosemicarbazide.
- Complexation: The H2atsm ligand is then reacted with a copper(II) salt, such as copper(II) chloride, in a suitable solvent to form the neutral complex Cu(II)(atsm).

The final product is typically purified by recrystallization and characterized using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and elemental analysis.

### In Vitro Astrocyte-Motor Neuron Co-culture Assay

This assay is used to assess the ability of **ATSM** to protect motor neurons from the toxic effects of ALS-patient-derived astrocytes.[3][8]

- Cell Derivation: Fibroblasts are obtained from skin biopsies of ALS patients and healthy controls. These fibroblasts are then reprogrammed into induced pluripotent stem cells (iPSCs) and subsequently differentiated into astrocytes (iAs).
- ATSM Treatment: Patient-derived iAs are pre-treated with a specified concentration of ATSM for a defined period.
- Co-culture: The pre-treated iAs are then co-cultured with motor neurons (e.g., derived from mouse embryonic stem cells).
- Endpoint Analysis: After a set period of co-culture, motor neuron survival is quantified,
   typically by counting the number of surviving motor neurons or by using a viability assay.

### **Preclinical Efficacy Study in SOD1G93A Mice**

This protocol outlines a typical study to evaluate the in vivo efficacy of **ATSM** in a transgenic mouse model of ALS.[5][6]

- Animal Model: Transgenic mice expressing the human SOD1G93A mutation are used. These
  mice develop a progressive motor neuron disease that mimics many aspects of human ALS.
- Treatment Administration: ATSM is administered to the mice, often starting before or at the onset of disease symptoms. Administration can be via various routes, including topical



application, oral gavage, or inclusion in the diet.[6] A vehicle control group receives the same treatment without the active compound.

- Monitoring: The mice are regularly monitored for disease onset and progression. This
  includes measurements of body weight, motor performance (e.g., rotarod test, grip strength),
  and neurological scoring.
- Survival Analysis: The primary endpoint is often the lifespan of the animals. Survival is monitored until a humane endpoint is reached, based on the severity of paralysis.
- Post-mortem Analysis: After euthanasia, spinal cord and brain tissues are collected for histological and biochemical analyses to assess motor neuron loss, neuroinflammation, and markers of oxidative stress.

# Diagram 2: Experimental Workflow for Preclinical Animal Study





Click to download full resolution via product page

Caption: Workflow for a preclinical study of ATSM in an ALS mouse model.



#### **Future Directions and Conclusion**

**ATSM** represents a promising therapeutic candidate for ALS, supported by a strong body of preclinical evidence demonstrating its ability to improve motor function, extend lifespan, and reduce key pathological markers in animal models. The proposed mechanisms of action, including SOD1 stabilization, mitochondrial modulation, and antioxidant effects, suggest that it may be beneficial for a broader population of ALS patients beyond those with SOD1 mutations.

The lack of officially published results from the Phase 2/3 clinical trial makes it difficult to draw definitive conclusions about the clinical efficacy of **ATSM** in ALS. However, the research to date highlights the potential importance of patient stratification in future clinical trials. Biomarkers, such as mitochondrial respiration in patient-derived astrocytes, could potentially be used to identify subpopulations of patients who are more likely to respond to **ATSM** treatment.[3][8]

In conclusion, while the clinical translation of **ATSM** for ALS remains uncertain, the extensive preclinical research provides a solid foundation for further investigation into its mechanisms of action and potential therapeutic applications. Continued research is warranted to fully understand its effects in humans and to determine if it can be a valuable addition to the limited therapeutic arsenal for this devastating disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Blog: Copper ATSM as a Potential Treatment for ALS | ALS TDI [als.net]
- 2. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond -PMC [pmc.ncbi.nlm.nih.gov]
- 3. alsnewstoday.com [alsnewstoday.com]
- 4. Copper-ATSM as a Treatment for ALS: Support from Mutant SOD1 Models and Beyond -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blog: Copper ATSM Slows Down Disease in Independent Precl... | ALS TDI [als.net]



- 6. ALS: 'Shockingly successful' Copper-ATSM mice trials show first signs of prolonging life | IBTimes UK [ibtimes.co.uk]
- 7. An Update on Copper-ATSM and Clinical Trials for ALS, Updated March 2017 Linus Pauling Institute Blog [blogs.oregonstate.edu]
- 8. CuATSM effectively ameliorates ALS patient astrocyte-mediated motor neuron toxicity in human in vitro models of amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 9. CuATSM Compared With Placebo for Treatment of ALS/MND | Clinical Research Trial Listing [centerwatch.com]
- 10. reddit.com [reddit.com]
- To cite this document: BenchChem. [ATSM as a Potential Therapeutic for Amyotrophic Lateral Sclerosis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1609474#atsm-as-a-potential-therapeutic-for-als]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com